An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-thiophenecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-thiophenecarboxylic acid (CAS No: 24065-33-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities.
Core Physicochemical Data
5-Chloro-2-thiophenecarboxylic acid is a halogenated heterocyclic compound with the molecular formula C₅H₃ClO₂S.[1][2][3][4][5][6] Its properties make it a crucial building block, particularly in the synthesis of anticoagulants like Rivaroxaban (B1684504).[7][8][9][10] The compound typically appears as a cream-yellow or white to light yellow crystal powder.[7][8][11][12]
The following table summarizes the key quantitative physicochemical properties of 5-Chloro-2-thiophenecarboxylic acid.
| Property | Value | Source(s) |
| Molecular Weight | 162.59 g/mol | [3][4][5][6][7][8][13] |
| Melting Point | 154-158 °C (lit.) | [3][4][6][7][8][9][11][13] |
| 146-150 °C | [14][15] | |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [7][8][11][13] |
| pKa | 3.32 ± 0.10 (Predicted) | [7][9][12][13] |
| Solubility | Slightly soluble in DMSO and Methanol | [7][9][13][16] |
| logP (Octanol-Water) | 2.0997 | [5] |
| Density | 1.466 g/cm³ (estimate) | [7][11][13] |
| Flash Point | 127.4 °C | [13] |
| Vapor Pressure | 0.00119 mmHg at 25°C | [13] |
| Appearance | Powder / Solid | [7][11][13] |
| Color | Cream-yellow | [7][8][9][11][13] |
Experimental Protocols
While many of the reported values are predicted or from literature, standard experimental protocols can be employed to verify these properties. The following sections detail generalized methodologies for determining pKa, solubility, and logP.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.[4][9][17]
Methodology:
-
Preparation: A precise amount of 5-Chloro-2-thiophenecarboxylic acid is weighed and dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.[4] The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[9]
-
Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), is added to the acidic solution in small, precise increments.[9]
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed the equivalence point and stabilized in the basic region.[9]
-
Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The equivalence point, where the acid has been completely neutralized, is identified as the inflection point of the curve (the point of the steepest slope).[4][17]
-
Calculation: The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. At this point, the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[4]
Determination of Aqueous Solubility
Solubility is a fundamental property that influences the bioavailability and formulation of drug substances. A standard method for determining the solubility of an organic compound is as follows:
Methodology:
-
Sample Preparation: An excess amount of solid 5-Chloro-2-thiophenecarboxylic acid is added to a known volume of water in a sealed container.[18]
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (often 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[18]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes that could affect the solubility.[18]
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved 5-Chloro-2-thiophenecarboxylic acid in this aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of the solvent (e.g., in mg/L or g/100 mL) at the specified temperature.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[3][6][19]
Methodology:
-
Solvent Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate (B84403) buffer for determining logD), are pre-saturated with each other by vigorous mixing followed by separation.[6][19] This step is crucial to prevent volume changes during the experiment.
-
Partitioning: A small, known amount of 5-Chloro-2-thiophenecarboxylic acid is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 30 minutes) to facilitate the partitioning of the compound between the two phases.[6] The mixture is then allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this separation.[6]
-
Analysis: A sample is carefully taken from each phase (the n-octanol layer and the aqueous layer). The concentration of the compound in each sample is measured using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[6]
Synthesis and Application Pathways
5-Chloro-2-thiophenecarboxylic acid is a vital intermediate. Its synthesis can be achieved through several routes, and its primary application is in the production of the anticoagulant drug Rivaroxaban.
Caption: Synthesis routes for 5-Chloro-2-thiophenecarboxylic acid.[2][8][10]
The primary industrial use of 5-Chloro-2-thiophenecarboxylic acid is as a reactant in the final amide coupling step to produce Rivaroxaban.
Caption: Final step in Rivaroxaban synthesis using the title compound.[1][7][13][14]
References
- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.williams.edu [web.williams.edu]
- 5. scribd.com [scribd.com]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 12. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 13. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. quora.com [quora.com]
- 19. LogP / LogD shake-flask method [protocols.io]
